2-(Neopentyloxy)benzoic acid
Overview
Description
2-(Neopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) :
- Application : Benzoic acid derivatives, including 2-(Neopentyloxy)benzoic acid, enhance ion yields and signal-to-noise ratios in MALDI-MS, particularly for high-molecular-weight analytes (Karas et al., 1993).
Pharmacology and Dermatology :
- Application : Topical application of benzoic acid derivatives can induce increased prostaglandin D2 biosynthesis in human skin, causing vasodilation and erythema, indicating their potential in dermatological studies (Downard et al., 1995).
Drug Delivery Systems :
- Application : Alpha cyclodextrin as a carrier for benzoic acid derivatives provides increased thermal stability and enhanced antifungal and antimicrobial properties (Dikmen, 2021).
Organic Synthesis :
- Application : The 2-(prenyloxymethyl)benzoyl (POMB) group, related to benzoic acid derivatives, serves as an efficient temporary protecting group for alcohols, aiding in the synthesis of complex compounds (Vatèle, 2005).
Food and Cosmetic Industries :
- Application : Benzoic acid and its derivatives are widely used as preservatives and flavoring agents, raising considerations for human exposure and public health (del Olmo et al., 2017).
Material Science :
- Application : Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, suitable for high-power electronics (Amarnath & Palaniappan, 2005).
Chemical Synthesis :
- Application : Benzoic acid derivatives are involved in meta-C-H olefination, offering tools for economical organic synthesis (Li et al., 2016).
Pharmacology :
- Application : Novel benzoic acid derivatives from plants like Melicope semecarpifolia exhibit anti-inflammatory properties (Chen et al., 2008).
Environmental Science :
- Application : Electrochemical oxidation of benzoic acid on boron-doped diamond electrodes offers an eco-friendly approach to mineralization and organic pollutant removal (Velegraki et al., 2010).
Biochemistry :
- Application : Benzoic acid derivatives play a role in Aspergillus niger's metabolic pathways for antimicrobial properties (Lubbers et al., 2019).
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-15-10-7-5-4-6-9(10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLXKSPNBBZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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